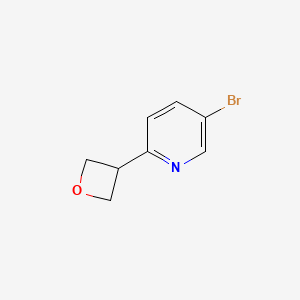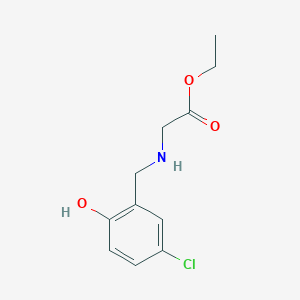
Ethyl (5-chloro-2-hydroxybenzyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-chloro-2-hydroxybenzyl)glycinate is an organic compound that belongs to the class of glycinates It is characterized by the presence of a 5-chloro-2-hydroxybenzyl group attached to an ethyl glycinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-chloro-2-hydroxybenzyl)glycinate typically involves the reaction of 5-chloro-2-hydroxybenzyl chloride with ethyl glycinate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The base, such as sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-chloro-2-hydroxybenzyl)glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like ammonia or sodium thiolate can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxyacetophenone.
Reduction: Formation of 5-chloro-2-hydroxybenzyl alcohol or 5-chloro-2-hydroxybenzene.
Substitution: Formation of 5-amino-2-hydroxybenzyl glycinate or 5-thio-2-hydroxybenzyl glycinate.
Aplicaciones Científicas De Investigación
Ethyl (5-chloro-2-hydroxybenzyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl (5-chloro-2-hydroxybenzyl)glycinate involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to the modulation of biochemical pathways. For instance, it may act as an inhibitor of oxidative stress-related enzymes, thereby exhibiting antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (5-chloro-2-hydroxyphenyl)glycinate
- Ethyl (5-chloro-2-hydroxybenzyl)alaninate
- Ethyl (5-chloro-2-hydroxybenzyl)valinate
Uniqueness
Ethyl (5-chloro-2-hydroxybenzyl)glycinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-chloro-2-hydroxybenzyl group enhances its reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
ethyl 2-[(5-chloro-2-hydroxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14ClNO3/c1-2-16-11(15)7-13-6-8-5-9(12)3-4-10(8)14/h3-5,13-14H,2,6-7H2,1H3 |
Clave InChI |
KNEKGZCEGGIFHH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNCC1=C(C=CC(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


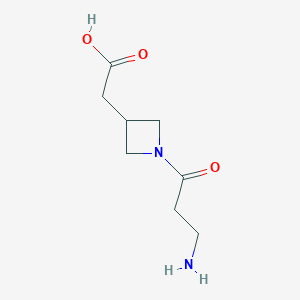
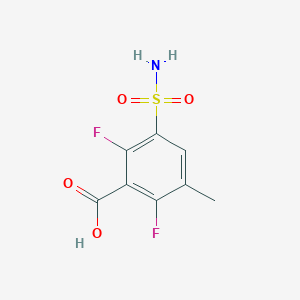
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)
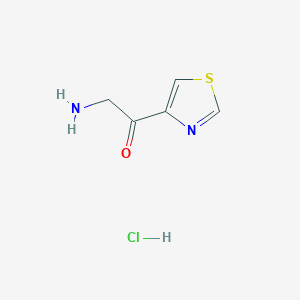

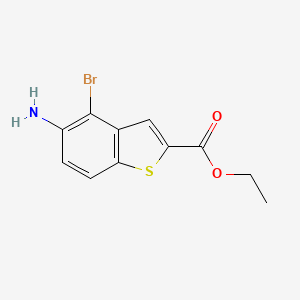

![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)

![tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)
![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)

